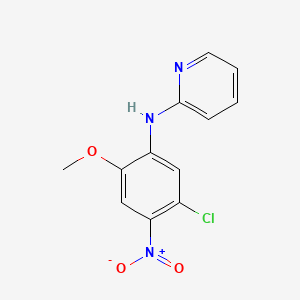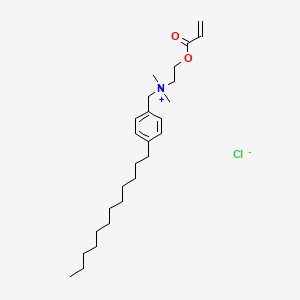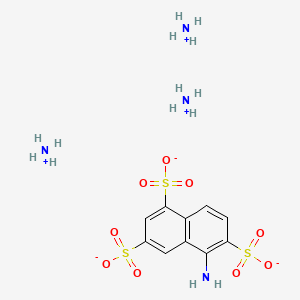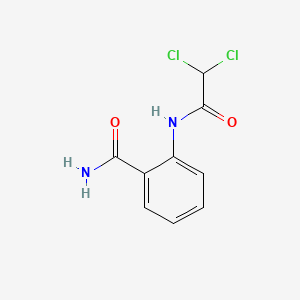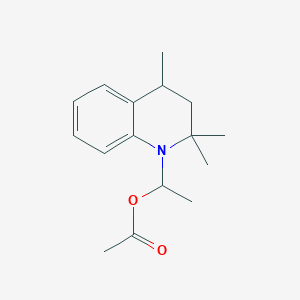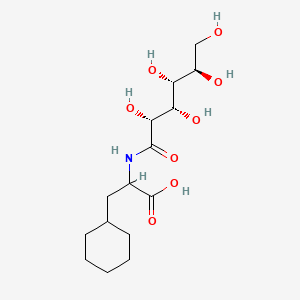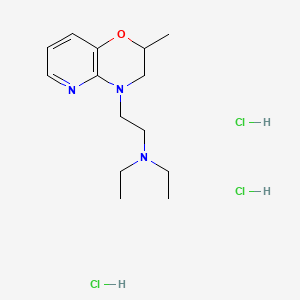
4H-Pyrido(3,2-b)-1,4-oxazine-4-ethanamine, 2,3-dihydro-N,N-diethyl-2-methyl-, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrido(3,2-b)-1,4-oxazine-4-ethanamine, 2,3-dihydro-N,N-diethyl-2-methyl-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(3,2-b)-1,4-oxazine-4-ethanamine, 2,3-dihydro-N,N-diethyl-2-methyl-, trihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-oxazine core, followed by the introduction of the ethanamine side chain and the diethyl and methyl groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions carried out in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrido(3,2-b)-1,4-oxazine-4-ethanamine, 2,3-dihydro-N,N-diethyl-2-methyl-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4H-Pyrido(3,2-b)-1,4-oxazine-4-ethanamine, 2,3-dihydro-N,N-diethyl-2-methyl-, trihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4H-Pyrido(3,2-b)-1,4-oxazine-4-ethanamine, 2,3-dihydro-N,N-diethyl-2-methyl-, trihydrochloride include other heterocyclic amines and oxazine derivatives. Examples include:
- Pyrido-oxazine analogs with different substituents on the ring structure.
- Ethanamine derivatives with varying alkyl groups.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties. These properties could make it particularly useful in certain applications, such as drug development or materials science.
Eigenschaften
CAS-Nummer |
86979-81-9 |
|---|---|
Molekularformel |
C14H26Cl3N3O |
Molekulargewicht |
358.7 g/mol |
IUPAC-Name |
N,N-diethyl-2-(2-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)ethanamine;trihydrochloride |
InChI |
InChI=1S/C14H23N3O.3ClH/c1-4-16(5-2)9-10-17-11-12(3)18-13-7-6-8-15-14(13)17;;;/h6-8,12H,4-5,9-11H2,1-3H3;3*1H |
InChI-Schlüssel |
OYZIKKSECIZART-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1CC(OC2=C1N=CC=C2)C.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


